1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS: 920178-26-3, molecular formula: C₁₉H₂₁N₇O, molecular weight: 363.42 g/mol) is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and a cyclopropanecarbonyl group . The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Properties
IUPAC Name |
cyclopropyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(13-6-7-13)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFAGOWMZWKQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the biological activity of the compound.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce different substituents into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as an antitumor agent and enzyme inhibitor, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Structural and Functional Insights
Core Modifications: The target compound’s cyclopropanecarbonyl group enhances metabolic stability compared to bulkier adamantane derivatives (e.g., ’s compound), while maintaining moderate lipophilicity .
Biological Activity :
- RG7774 () and VAS2870 () demonstrate the triazolopyrimidine scaffold’s versatility in targeting kinases and oxidases, respectively. The target compound’s phenyl and piperazine groups may similarly enable interactions with ATP-binding pockets or protein-protein interaction sites.
VAS2870 and adamantane derivatives require specialized reagents (e.g., benzoxazole thiols, adamantane carbonyl chloride), increasing synthetic complexity vs. cyclopropane analogs .
Physicochemical Properties: The adamantane-1-carbonyl analog () has a higher molecular weight (443.56 vs. N1-(3-Benzyl-5-(propylthio)...) () incorporates a propylthio group, which may enhance hydrophobic interactions in binding pockets compared to the target’s cyclopropane moiety .
Biological Activity
1-Cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes a one-pot three-component reaction involving piperazine derivatives and triazole-pyrimidine precursors. The resulting compound's structure is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been primarily evaluated through in vitro assays against various cancer cell lines. Key findings include:
Antitumor Activity
This compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- MDA-MB-231 and MCF-7 breast cancer cell lines showed IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Cyclopropanecarbonyl... | MDA-MB-231 | 17.83 |
| 1-Cyclopropanecarbonyl... | MCF-7 | 19.73 |
These results suggest that the compound may act as a potential antitumor agent comparable to established chemotherapeutic agents like Cisplatin .
Research indicates that compounds with similar structures to 1-cyclopropanecarbonyl derivatives often induce apoptosis in cancer cells through various mechanisms, including:
- DNA photocleavage activity , leading to disruptions in cellular replication.
- Inhibition of specific kinases , which are crucial for tumor growth and survival .
Structure-Activity Relationships (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the piperazine ring or the triazole-pyrimidine moiety can significantly alter potency and selectivity against different cancer types. For example:
- Substitutions on the phenyl group have been shown to enhance binding affinity to target proteins involved in cancer proliferation.
Case Studies
Recent studies have highlighted the efficacy of triazolo-pyrimidine derivatives in preclinical models. For instance:
- Study on HepG2 Cells : A derivative similar to the compound under discussion demonstrated significant cytotoxicity against HepG2 liver cancer cells.
- Combination Therapy : The use of this compound in combination with other chemotherapeutics showed synergistic effects, enhancing overall treatment efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step sequences involving cyclopropanecarbonyl chloride and triazolo-pyrimidine intermediates. A common approach involves:
-
Step 1 : Formation of the triazolo-pyrimidine core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM solvent system) .
-
Step 2 : Piperazine coupling using nucleophilic substitution or amidation reactions. For example, reacting 3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-amine with cyclopropanecarbonyl chloride in the presence of a base like triethylamine .
-
Optimization : Yields improve with controlled stoichiometry (1.2 equiv. of azide derivatives), inert atmospheres, and chromatographic purification (silica gel, ethyl acetate/hexane gradients) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT | 60–75% | |
| Piperazine Coupling | Cyclopropanecarbonyl chloride, Et₃N, DCM | 50–65% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal XRD analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For triazolo-pyrimidine derivatives, datasets are collected at low temperatures (100 K) to minimize thermal motion .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropane protons at δ 1.2–1.5 ppm, triazole protons at δ 8.5–9.0 ppm).
- HRMS : Validate molecular weight (e.g., MALDI-FTMS for high precision) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., DDR/p38 kinase) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Screening : Agar dilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans), with streptomycin/clotrimazole as positive controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
-
Core Modifications : Replace cyclopropanecarbonyl with bulkier acyl groups (e.g., benzoyl, adamantoyl) to probe steric effects.
-
Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring of the triazolo-pyrimidine to enhance π-π stacking with hydrophobic kinase pockets .
-
Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Data Table :
| Modification | Target Affinity (IC₅₀, nM) | Selectivity (DDR1 vs. DDR2) | Reference |
|---|---|---|---|
| Cyclopropanecarbonyl | 12 ± 2 | 15-fold | |
| Benzoyl | 45 ± 5 | 3-fold |
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low cellular potency) be resolved?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or prodrug strategies (e.g., phosphate esters) to enhance cellular uptake .
- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of piperazine) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific binding .
Q. What computational strategies are effective for predicting binding modes with kinases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., CHARMM36 force field) to assess conformational stability .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., cyclopropane vs. cyclohexane) .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed during structure determination?
- Methodological Answer :
- Crystal Optimization : Use vapor diffusion (hanging drop) with additives (e.g., 2-methyl-2,4-pentanediol) to improve crystal packing .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .
- Low-Resolution Data : Utilize phase extension via molecular replacement with homologous kinase structures (e.g., PDB: 4BKJ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
